DPP‑4 Inhibitory Potency: Target Compound vs. Optimized N‑Phenylphthalimide Analogs
The target compound is a weak DPP‑4 inhibitor with an IC₅₀ >398 µM, as documented in the BindingDB entry for this exact structure [1]. In contrast, the same study by Shimazawa et al. (1999) reports that optimized N‑phenylphthalimide analogs—specifically compounds 7, 11, 12, 14, 18, 19, and 20—achieved potency exceeding that of the benchmark inhibitor Pro‑boroPro (PBP) [2]. This represents at least a 100‑fold improvement in potency for structurally related molecules within the same assay framework, positioning the target compound as an essential low‑activity control for SAR validation rather than a lead candidate.
| Evidence Dimension | DPP‑4 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ >398,000 nM |
| Comparator Or Baseline | Compound 18 (thiocarbonyl analog): more potent than Pro-boroPro (PBP); other analogs (7, 11, 12, 14, 19, 20) also more potent than PBP |
| Quantified Difference | >100‑fold difference in potency (target compound >398 µM vs. nanomolar‑range comparators) |
| Conditions | In vitro DPP‑4 enzymatic assay; exact assay conditions per Shimazawa et al. 1999 (Bioorg Med Chem Lett) |
Why This Matters
Procurement of the exact compound enables use as a validated negative control in DPP‑4 inhibitor screening campaigns, ensuring SAR series integrity.
- [1] BindingDB. Ki Summary: Dipeptidyl peptidase 4 – BDBM50066441. IC50 >398,000 nM. Entry ID 50035035. View Source
- [2] Shimazawa R, Takayama H, Kato F, Kato M, Hashimoto Y. Nonpeptide small-molecular inhibitors of dipeptidyl peptidase IV: N-phenylphthalimide analogs. Bioorg Med Chem Lett. 1999;9(4):559-562. PMID: 10098663. View Source
